

Chromatographic Method for Furametpyr Enantioseparation

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Compound Focus: Furametpyr

CAS No.: 123572-88-3

Cat. No.: S528555

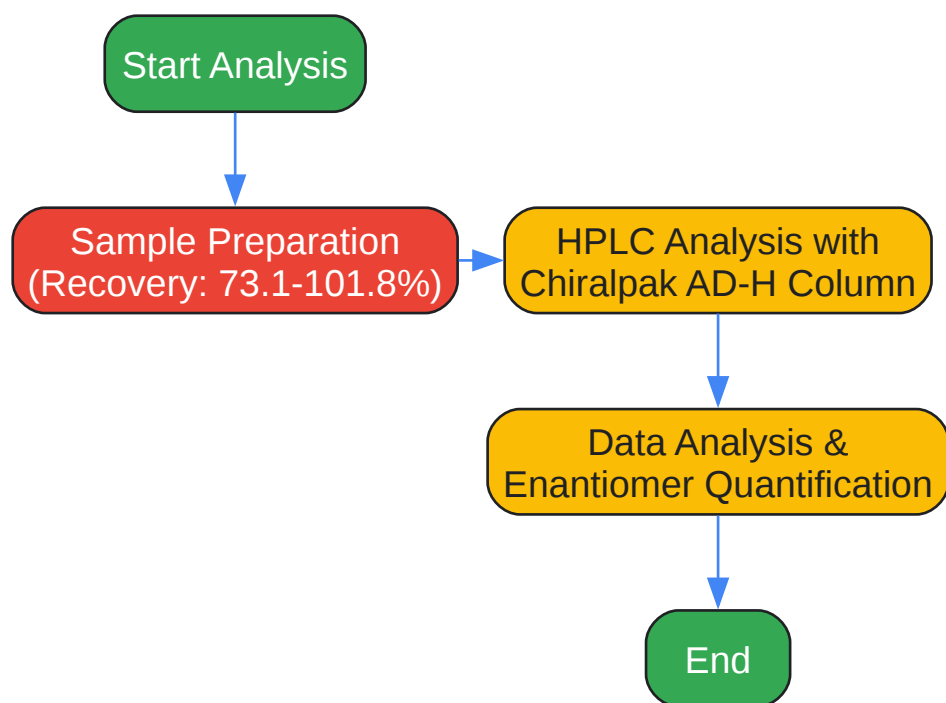
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The core method for the enantioseparation of the chiral fungicide **Furametpyr** on a Chiralpak AD-H column is outlined in the table below [1].

Parameter	Specification
Column	Chiralpak AD-H [1]
Mobile Phase	n-hexane/ethanol (90:10, v/v) [1]
Flow Rate	0.8 mL/min [1]
Detection	UV at 220 nm [1]
Resolution (Rs)	8.85 [1]
Elution Order	(+)-furametpyr followed by (-)-furametpyr [1]

Experimental Protocol & Workflow

The following workflow diagram illustrates the key stages of the analytical process for determining **Furametpyr** enantiomers in environmental and food samples.



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Sample Preparation

The study employed a solid-phase extraction (SPE) cleanup procedure for sample matrices including **rice, soil, and water** [1]. While the specific SPE cartridges were not mentioned, the method was validated with the following performance metrics [1]:

- **Average Recoveries:** Ranged from 73.1% to 101.8% across all matrices and fortification levels.
- **Precision:** Expressed as Relative Standard Deviation (RSD), was below 14.0% for all matrices.

For complex cereal samples, a **QuEChERS** (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can be considered as a modern multiresidue sample preparation technique, though its specific application to **Furametpyr** was not detailed in the available search results [2].

HPLC System Operation

- **Column Equilibration:** Equilibrate the Chiralpak AD-H column with the mobile phase (n-hexane/ethanol, 90:10, v/v) at the set flow rate until a stable baseline is achieved.
- **Injection:** Inject the prepared sample solution.

- **Separation:** Run the method under the isocratic conditions specified in the table above. The high resolution ($R_s = 8.85$) indicates a robust baseline separation of the enantiomers [1].

Data Analysis

- Identify the enantiomers based on their elution order: (+)-**furametpyr** first, followed by (-)-**furametpyr** [1].
- Quantify the enantiomers using an external standard calibration method.

Method Validation Parameters

The method was rigorously validated. The table below summarizes the key figures of merit for different sample matrices [1].

Matrix	LOD	LOQ
Water	2.0 µg/kg	6.7 µg/kg
Soil	0.02 mg/kg	0.07 mg/kg
Rice	0.07 mg/kg	0.23 mg/kg

Abbreviations: LOD: Limit of Detection; LOQ: Limit of Quantification.

Critical Method Development Notes

The search results provide general guidance on developing chiral methods, which can help in troubleshooting or adapting this protocol.

- **Column Selector:** The Chiralpak AD-H column contains amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel [3] [4]. This phase often separates enantiomers through hydrogen bonding and π - π interactions [5] [3].
- **Method Optimization Levers:** If separation is inadequate, you can optimize by:
 - Adjusting the **ratio or type of alcohol modifier** (e.g., isopropanol instead of ethanol) in the mobile phase [5] [3].

- Controlling the **column temperature**, as retention and selectivity typically decrease with increasing temperature [5] [3].

Application Considerations

- **Scope:** This method is specifically applied for the enantioselective analysis of **Furametpyr** in **rice, soil, and water** samples to support environmental and food safety monitoring [1].
- **Instrumentation:** The original study used a standard HPLC-UV system. Adaptation to UHPLC-MS/MS is possible for higher sensitivity and confirmatory analysis, as demonstrated for multiresidue analysis of SDHI fungicides (the class to which **Furametpyr** belongs) in cereals [2].

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To cite this document: Smolecule. [Chromatographic Method for Furametpyr Enantioseparation].

Smolecule, [2026]. [Online PDF]. Available at:

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